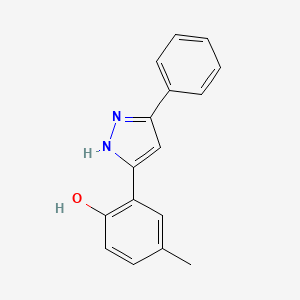
VRT-532
Übersicht
Beschreibung
VRT-532, auch bekannt als 4-Methyl-2-(5-Phenyl-1H-pyrazol-3-yl)phenol, ist ein potenter Modulator des zystischen Fibrose-Transmembran-Leitfähigkeitsregulators (CFTR). Es wird hauptsächlich in der Forschung im Zusammenhang mit Mukoviszidose eingesetzt, einer genetischen Erkrankung, die die Atemwege und das Verdauungssystem betrifft. This compound verstärkt die Kanalaktivität und die intrinsische ATPase-Aktivität der G551D-CFTR-Mutation und ist damit ein wertvolles Werkzeug in der Erforschung von Mukoviszidose .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrazolkernstruktur. Die wichtigsten Schritte umfassen:
Bildung des Pyrazolrings: Dies wird typischerweise durch die Reaktion von Hydrazin mit einem β-Ketoester oder Diketon erreicht.
Substitutionsreaktionen: Die Phenylgruppe wird durch eine Substitutionsreaktion eingeführt, häufig unter Verwendung eines Phenylhalogenids und einer Base.
Methylierung: Die Methylgruppe wird unter Verwendung eines Methylierungsmittels wie Methyliodid an den Pyrazolring angehängt.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Batchreaktionen: Großtechnische Batchreaktionen werden verwendet, um den Pyrazolring zu bilden und die Phenylgruppe einzuführen.
Reinigung: Die Verbindung wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.
Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Pyrazolring modifizieren.
Substitution: Substitutionsreaktionen können verschiedene Substituenten am Phenylring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen verwenden häufig Halogenide und Basen wie Natriumhydroxid oder Kaliumcarbonat.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene substituierte und oxidierte Derivate von this compound, die für weitere Forschungs- und Entwicklungsarbeiten verwendet werden können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung zur Untersuchung der Modulation der CFTR-Aktivität verwendet.
Biologie: Hilft beim Verständnis der molekularen Mechanismen von Mukoviszidose und der Rolle von CFTR in zellulären Prozessen.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Mukoviszidose durch Korrektur von CFTR-Defekten.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf CFTR abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es direkt an das CFTR-Protein bindet und dessen Kanalaktivität und intrinsische ATPase-Aktivität verstärkt. Die Verbindung zielt speziell auf die G551D-CFTR-Mutation ab, die mit schwerer Mukoviszidose verbunden ist. Durch Erhöhung der ATP-Affinität des mutierten CFTR hilft this compound, dessen Funktion wiederherzustellen und den Chloridionentransport über die Zellmembran zu verbessern .
Wissenschaftliche Forschungsanwendungen
VRT-532 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of CFTR activity.
Biology: Helps in understanding the molecular mechanisms of cystic fibrosis and the role of CFTR in cellular processes.
Medicine: Potential therapeutic applications in treating cystic fibrosis by correcting CFTR defects.
Industry: Used in the development of new drugs and therapeutic agents targeting CFTR
Wirkmechanismus
Target of Action
The primary target of VRT-532 is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a protein that functions as an ion channel and is regulated by cAMP-dependent phosphorylation . It is expressed in many types of epithelial cells and plays a crucial role in chloride and bicarbonate secretion, primarily affecting the respiratory and gastrointestinal systems .
Mode of Action
This compound enhances the channel activity and intrinsic ATPase activity of the G551D-CFTR . It directly binds to the reconstituted G551D-CFTR and modifies its ATPase activity . This interaction results in an increase in channel open time .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to the transport of ions across the cell membrane. By enhancing the activity of the CFTR, it promotes the passage of chloride and bicarbonate ions, which in turn influences the fluidity of mucus and sweat, among other physiological effects .
Result of Action
The modulation of CFTR by this compound has potential implications for the treatment of cystic fibrosis, a genetic disorder caused by defects in the CFTR gene . By enhancing the activity of the G551D-CFTR, this compound could potentially alleviate the symptoms of this disease, which include the production of thick, sticky mucus that can lead to severe respiratory and digestive problems .
Biochemische Analyse
Biochemical Properties
VRT-532 interacts with the G551D-CFTR, a mutant form of the CFTR protein, enhancing its channel activity and intrinsic ATPase activity .
Cellular Effects
The effects of this compound on cells are primarily related to its modulation of CFTR activity. By enhancing the activity of G551D-CFTR, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the G551D-CFTR protein. This interaction enhances the channel activity of the protein, as well as its intrinsic ATPase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a stable effect on G551D-CFTR activity over time .
Metabolic Pathways
Given its interaction with the CFTR protein, it may be involved in pathways related to ion transport and cellular signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VRT-532 involves several steps, starting with the preparation of the core pyrazole structure. The key steps include:
Formation of the Pyrazole Ring: This is typically achieved through the reaction of hydrazine with a β-keto ester or diketone.
Substitution Reactions: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a base.
Methylation: The methyl group is added to the pyrazole ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are used to form the pyrazole ring and introduce the phenyl group.
Purification: The compound is purified using techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions
VRT-532 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: Substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often use halides and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be used for further research and development .
Vergleich Mit ähnlichen Verbindungen
VRT-532 wird mit anderen CFTR-Modulatoren verglichen, darunter:
Genistein: Ein weiterer CFTR-Potentiator, der die CFTR-Aktivität verstärkt, aber einen anderen Wirkmechanismus hat.
VRT-325: Ein CFTR-Korrektor, der zur korrekten Faltung und zum Transport von CFTR-Proteinen beiträgt.
Corr-4a: Ein weiterer Korrektor, der ähnlich wie VRT-325 wirkt, aber mit unterschiedlicher Wirksamkeit und Spezifität.
This compound ist einzigartig in seiner Fähigkeit, sowohl die Kanalaktivität als auch die ATPase-Aktivität der G551D-CFTR-Mutation zu verstärken, was es zu einem wertvollen Werkzeug in der Mukoviszidoseforschung macht .
Eigenschaften
IUPAC Name |
4-methyl-2-(3-phenyl-1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-16(19)13(9-11)15-10-14(17-18-15)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWKVJFRGORALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38214-71-0 | |
| Record name | 38214-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1683965.png)
![N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide](/img/structure/B1683966.png)
![[5-[2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B1683969.png)
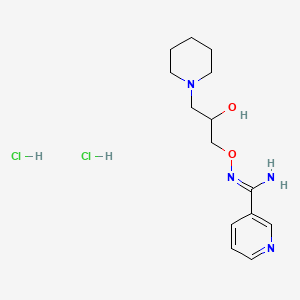

![4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B1683974.png)
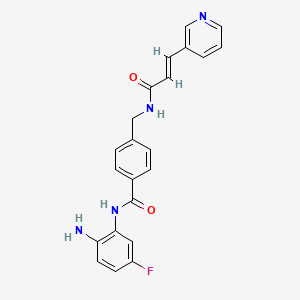
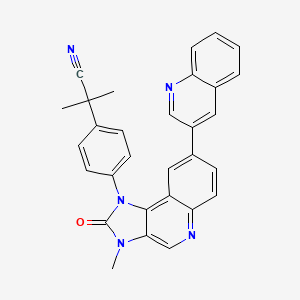

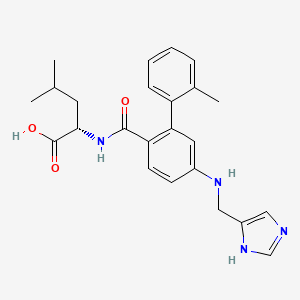
![(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B1683982.png)
![Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one](/img/structure/B1683985.png)
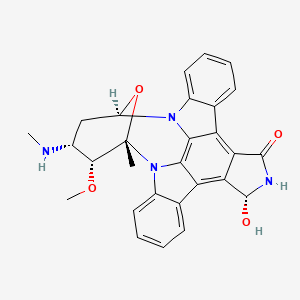
![(5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol](/img/structure/B1683987.png)
